Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol
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Overview
Description
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with an amino group linked to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution.
Attachment of the Methoxypyridine Moiety: This step involves coupling the methoxypyridine group to the amino-substituted cyclohexane ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and methoxypyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction.
Pathways: Modulation of biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexane derivatives: Compounds with similar cyclohexane structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Amino alcohols: Compounds containing both amino and hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Conclusion
This compound is a compound with diverse potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-7-6-9(8-13-12)14-10-4-2-3-5-11(10)15/h6-8,10-11,14-15H,2-5H2,1H3/t10-,11-/m1/s1 |
InChI Key |
QJCZVGPWIDNJQX-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)N[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CCCCC2O |
Origin of Product |
United States |
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